N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
A derivative similar to the specified compound was synthesized through a Povarov cycloaddition reaction/N-furoylation processes. This derivative exhibited properties relevant to potential therapeutic applications, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Another study focused on quinoline attached-furan-2(3H)-ones that exhibited anti-inflammatory and antibacterial properties with reduced gastro-intestinal toxicity and lipid peroxidation, demonstrating the compound's potential for safer therapeutic applications (Alam et al., 2011).
Bioisosteric Replacements and Enhanced Properties
Research on bioisosteric replacements of the phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides indicated that such modifications could lead to a noticeable increase in analgesic activity, particularly for 3-pyridine derivatives. This suggests the compound's versatility and potential for optimization in medicinal chemistry (Украинец, Моспанова, & Давиденко, 2016).
Molecular Docking Studies and Enzyme Inhibition
A study on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed potent tyrosinase inhibitors through chemoinformatics and molecular docking studies. These findings underline the potential of such derivatives in addressing hyperpigmentation disorders and providing insights into their mechanism of action (Dige et al., 2019).
Anticancer Agents
Coumarin and quinolinone-3-aminoamide derivatives, including those structurally related to the specified compound, were synthesized and evaluated for their potency in inhibiting cancer cell growth. The study's findings suggest the importance of these compounds in the development of new anticancer agents (Matiadis et al., 2013).
properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-5-6-13-10-14(17(21)20-16(13)12(11)2)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADJLNZHIDPQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide |
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